molecular formula C11H18N6O2S B458880 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B458880
M. Wt: 298.37g/mol
InChI Key: NOADGQRZFYGIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazine ring, a morpholine group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZINE with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHANOL
  • 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPIONAMIDE

Uniqueness

2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine ring and morpholine group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H18N6O2S

Molecular Weight

298.37g/mol

IUPAC Name

2-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C11H18N6O2S/c1-16(2)9-13-10(17-3-5-19-6-4-17)15-11(14-9)20-7-8(12)18/h3-7H2,1-2H3,(H2,12,18)

InChI Key

NOADGQRZFYGIAK-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)SCC(=O)N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)SCC(=O)N

Origin of Product

United States

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